molecular formula C9H5ClO3 B13471479 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione

8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No.: B13471479
M. Wt: 196.58 g/mol
InChI Key: HMFLQANNQRLZMF-UHFFFAOYSA-N
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Description

8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione is a chemical compound with the molecular formula C9H7ClO2. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired benzopyran structure . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzopyrans, quinones, and dihydro derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-1H-2-benzopyran-1-one: A structurally similar compound with different substituents.

    8-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one: Another derivative with hydroxyl groups.

    3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Known for its biological activities.

Uniqueness

8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H5ClO3

Molecular Weight

196.58 g/mol

IUPAC Name

8-chloro-4H-isochromene-1,3-dione

InChI

InChI=1S/C9H5ClO3/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-3H,4H2

InChI Key

HMFLQANNQRLZMF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)Cl)C(=O)OC1=O

Origin of Product

United States

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